1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Descripción
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITWMZNVOJRHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxyaniline with isocyanates or carbamates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
Substitution: The methoxy group and the indole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, acids, and bases.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that treatment with this compound results in a dose-dependent decrease in cell viability by disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has also demonstrated potential anti-inflammatory effects. In vitro assays have revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The study highlighted that the mechanism was linked to the activation of apoptotic pathways, showcasing the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was found that the administration of this compound led to a marked decrease in inflammatory markers in animal models, suggesting its applicability in treating inflammatory diseases.
Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Comparisons
Antioxidant Activity
The target compound demonstrates significant antioxidant activity (IC₅₀ = 15.99 µM), comparable to its analog 7d (1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, IC₅₀ = 16.05 µM) . The 2-methoxy substitution on the phenyl ring in the target compound may enhance radical scavenging compared to 4-substituted analogs, though direct comparative studies are lacking.
Anticancer Potential
The absence of a dioxoisoindolinyl group in the target compound may reduce its affinity for EGFR but could improve metabolic stability.
Structural Modifications
- Core Heterocycle : Piperazine-based analogs (e.g., HBK14-HBK19 ) lack the urea linker, favoring serotonin receptor interactions over kinase modulation.
ADMET Properties
All urea derivatives in this class adhere to Lipinski’s rule of five, suggesting favorable oral bioavailability. The target compound’s hepatotoxicity risk aligns with trends observed in similar compounds .
Actividad Biológica
1-(2-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 899753-67-4 and a molecular weight of 295.34 g/mol, is structurally characterized by a methoxyphenyl group and an indole moiety, which are known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base like triethylamine. The process generates an isocyanate intermediate that reacts with the amine to yield the final urea product. This reaction is commonly conducted in organic solvents such as dichloromethane at room temperature, optimizing conditions for yield and purity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. These interactions may lead to modulation of cell proliferation and apoptosis, contributing to its anticancer effects. For instance, it may inhibit certain kinases associated with cancer cell growth and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer). The compound's mechanism appears to involve blocking cell cycle progression and inducing apoptosis through intrinsic pathways .
Antimicrobial Effects
Additionally, studies have suggested potential antimicrobial properties . The compound has shown activity against several pathogenic microorganisms, indicating its possible application in treating infectious diseases.
Anti-inflammatory Activity
Preliminary investigations also point towards anti-inflammatory effects , which could further broaden its therapeutic applications. The modulation of inflammatory pathways may be linked to its structural characteristics that facilitate interaction with pro-inflammatory mediators .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. One notable study reported an IC50 value in the micromolar range for HT-29 cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HT-29 | 5.0 | Cell cycle arrest |
| M21 | 7.5 | Apoptosis induction |
| MCF-7 | 6.0 | Inhibition of proliferation |
Comparison with Related Compounds
When compared to similar compounds, such as derivatives with different substituents on the indole or phenyl rings, this compound exhibits unique biological profiles that may be attributed to its specific functional groups and spatial arrangement.
| Compound Name | Structure Variation | Notable Activity |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | Hydroxyl instead of methoxy | Altered cytotoxicity |
| 1-(2-Methoxyphenethyl)-3-(1-methylindol-2-yl)urea | Indole nitrogen position change | Different binding affinity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea?
The synthesis typically involves coupling a substituted phenyl isocyanate with an indole derivative. Reactions are performed in polar aprotic solvents (e.g., dichloromethane or ethanol) under inert atmospheres, with catalysts like triethylamine to drive urea bond formation. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for isocyanate:indole) are critical to minimize side products such as biuret derivatives .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 2-Methoxyphenyl isocyanate | Electrophilic coupling agent |
| 2 | 1-Methylindole-3-amine | Nucleophile for urea formation |
| 3 | DCM, 0°C, 12 hr | Solvent and reaction control |
| 4 | Triethylamine (1.5 eq) | Base catalyst |
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., methoxy group at δ 3.8–4.0 ppm, indole NH absence due to methylation).
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion detection ([M+H]+ expected at m/z ~324).
- X-ray crystallography : Resolve structural ambiguities (e.g., planarity of urea linkage, torsion angles between aromatic rings) .
Q. How is the IUPAC name validated for this compound?
The name follows urea nomenclature rules: substituents on the urea nitrogen are ordered alphabetically. Computational validation using tools like PubChem’s InChIKey (e.g., JSQYUCUEELBJJD-UHFFFAOYSA-N for analogous structures) ensures consistency with SMILES strings and stereochemical descriptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variation of substituents : Systematic replacement of methoxy or methyl groups (e.g., halogenation at the phenyl ring or indole N-alkylation) to assess potency changes.
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (urea carbonyl as a key pharmacophore).
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) or cell viability screens, using ANOVA to statistically validate activity trends .
Q. What strategies resolve contradictions in solubility data across studies?
Conflicting solubility reports may arise from polymorphic forms or solvent pH effects. Methodological steps:
- Powder X-ray diffraction (PXRD) : Confirm crystalline vs. amorphous states.
- Solubility screening : Use standardized buffers (pH 1.2–7.4) and DMSO co-solvents.
- QSAR modeling : Correlate logP values (estimated at ~3.2) with experimental solubility to identify outliers .
Q. How can computational methods predict metabolic stability?
- In silico metabolism : Tools like StarDrop or MetaSite simulate cytochrome P450-mediated oxidation (e.g., demethylation at methoxy groups).
- Docking studies : Map interactions with CYP3A4/2D6 isoforms to predict vulnerable sites.
- Experimental validation : Compare half-life (t1/2) in microsomal assays with computed data .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Randomized block designs : Assign compound batches to assay plates randomly to control for synthesis impurities.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each run.
- Replicate sampling : Use n ≥ 3 technical replicates per batch to quantify variability via coefficient of variation (CV < 15% acceptable) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | 0 | Et3N | 78 | 98.5 |
| Ethanol | 25 | None | 45 | 92.0 |
| THF | -10 | DBU | 65 | 97.8 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl3) | δ 7.45 (d, J=8.4 Hz, 1H) | Indole H-4 |
| δ 6.90 (s, 1H) | Urea NH (exchangeable) | |
| HRMS | [M+H]+ 324.1543 | Δ < 2 ppm from theoretical |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
